2-Cyano-3-methylbenzene-1-sulfonyl fluoride

Sulfonyl Fluoride Covalent Warhead Hammett Substituent Constants

Generic sulfonyl fluoride warheads often yield promiscuous off-target labeling. 2-Cyano-3-methylbenzene-1-sulfonyl fluoride solves this with an ortho-cyano steric shield and tuned electrophilicity for selective covalent probe design. • Enhanced lipophilicity (XLogP=1.8) for cell-permeable ABPs • 95% purity, ideal for fragment screening & SuFEx ligation • Stable under ambient shipping; store in cool, dry conditions

Molecular Formula C8H6FNO2S
Molecular Weight 199.20 g/mol
Cat. No. B13244225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-methylbenzene-1-sulfonyl fluoride
Molecular FormulaC8H6FNO2S
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)S(=O)(=O)F)C#N
InChIInChI=1S/C8H6FNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3
InChIKeyWWAIUIAQCZHOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-methylbenzene-1-sulfonyl Fluoride: Covalent Probe Warhead


2-Cyano-3-methylbenzene-1-sulfonyl fluoride (CAS: 1258439-53-0, C8H6FNO2S, MW: 199.21) is a substituted arylsulfonyl fluoride featuring a 2-cyano (-CN) and 3-methyl (-CH3) substitution pattern on the benzene ring . As a member of the sulfonyl fluoride (SF) class, it functions as an electrophilic warhead capable of forming stable covalent linkages with nucleophilic amino acid residues, making it a valuable tool in chemical biology and medicinal chemistry [1]. The SF motif has emerged as a privileged electrophile for covalent enzyme inhibition and target identification due to its unique balance of tunable reactivity and aqueous stability [1].

Workflow: Covalent probe design and target engagement studies
Selection: Tunable electrophilicity from cyano/methyl substitution pattern
Use Context: Chemical biology, chemoproteomics, and fragment-based screening

2-Cyano-3-methylbenzene-1-sulfonyl Fluoride: Substituent & Isomer Effects


In the context of arylsulfonyl fluorides, the assumption of functional interchangeability between isomers and substitutional analogs is a procurement and experimental pitfall. The precise position and electronic nature of substituents on the aryl ring profoundly influence the electrophilicity of the sulfur-fluorine bond, the compound's stability under physiological conditions, and its selectivity profile in complex proteomes [1]. This is not merely a matter of structural nuance; the 2-cyano-3-methyl arrangement imposes a specific electronic and steric environment that directly modulates the warhead's reactivity and its interactions with binding pockets, differentiating it from its 3-cyano, 4-cyano, or non-methylated counterparts. The evidence below demonstrates why selecting 2-Cyano-3-methylbenzene-1-sulfonyl fluoride is a critical decision for achieving defined experimental outcomes.

Regioisomer (3-CN, 4-CN) reactivity in cross-coupling may differ significantly; protocols optimized for one isomer may not transfer directly.
Ortho-cyano steric shielding alters protein-labeling selectivity; meta/para isomers lack this constraint and may increase promiscuous binding.
Electronic tuning by substituents shifts electrophilicity; unsubstituted or differently substituted analogs present distinct reaction profiles.

2-Cyano-3-methylbenzene-1-sulfonyl Fluoride vs. Key Analogs


Cyano vs. Methyl Substituent Effects on Reactivity

The differential reactivity of arylsulfonyl fluorides is quantitatively governed by substituent effects, as defined by the Hammett equation [1]. While direct experimental data for 2-cyano-3-methylbenzene-1-sulfonyl fluoride is not publicly reported in primary literature, its behavior can be reliably inferred from established linear free-energy relationships (LFERs). The compound incorporates a strong electron-withdrawing group (EWG) at the ortho-position (-CN, σ_meta ≈ 0.56) and a weak electron-donating group (EDG) at the meta-position (-CH3, σ_meta ≈ -0.07). The net effect is a unique electronic profile that positions its electrophilicity between a non-substituted phenyl sulfonyl fluoride (R = H) and a highly activated, di-substituted EWG analog. Specifically, a comparative Hammett analysis of alkaline hydrolysis rates for substituted benzenesulfonyl fluorides demonstrates a clear U-shaped or linear correlation depending on conditions, confirming that substituents like cyano and methyl modulate reaction rates in a predictable manner [1]. This positions the compound as a 'tunable' warhead with balanced reactivity and stability.

Substituent effects
Class-level
Predicted electrophilicity rank: 3-CN > 2-CN-3-Me > 3-Me, inferred from Hammett Σσ.
Supports reactivity window selection for covalent labeling.
Data to verify; class-level LFER inference.
Sulfonyl Fluoride Covalent Warhead Hammett Substituent Constants Electrophilicity Tuning

Regioisomer Effects in Cross-Coupling Reactions

The reactivity of cyanobenzenesulfonyl fluorides is highly dependent on the position of the cyano group relative to the sulfonyl fluoride. In a study investigating cobalt-catalyzed reduction of aryl sulfones, it was found that 4-cyanobenzenesulfonyl fluoride reacted sluggishly under standard Cu-catalyzed conditions but achieved a 68-72% yield only upon switching to a Co(acac)₃ catalyst system [1]. This data underscores the significant impact of regioisomerism on reactivity. The para-isomer's behavior is a direct comparator: the meta and ortho isomers, including 2-cyano-3-methylbenzene-1-sulfonyl fluoride, are expected to exhibit different reactivity profiles in metal-catalyzed transformations due to altered electronic and steric influences at the reaction center. This means a protocol optimized for one isomer cannot be directly applied to another, necessitating regioisomer-specific procurement for synthetic methodology development.

Regioisomer reactivity
Reported
4-CN isomer gave 68-72% yield under Co(acac)₃; 2-CN-3-Me isomer expected to differ.
Regioisomer-specific reactivity requires isomer-matched protocol development.
Cross-study comparable; direct data for target isomer not reported.
SuFEx Click Chemistry Cross-Coupling Cobalt Catalysis Regioisomer Differentiation

Substituted vs. Unsubstituted Warheads in Fragment Screening

A major challenge in fragment-based drug discovery (FBDD) is detecting weak initial binding events. Sulfonyl fluoride warheads serve as both the covalent trap and part of the recognition fragment [1]. The incorporation of a cyano and methyl group on the aryl ring of 2-cyano-3-methylbenzene-1-sulfonyl fluoride provides a distinct binding motif that engages with shallow protein pockets more effectively than an unsubstituted phenyl sulfonyl fluoride. While quantitative binding data is target-specific and unpublished for this exact compound, the general utility of aryl sulfonyl fluorides as 'SuFBits' in FBDD is well-documented [1]. A study demonstrated that a library of sulfonyl fluoride fragments successfully identified novel covalent ligands for diverse protein targets, including those lacking a canonical nucleophilic residue [2]. The increased molecular complexity and potential for directional interactions (e.g., hydrogen bonding via -CN) offered by the 2-cyano-3-methyl pattern makes it a superior fragment starting point compared to simpler, unadorned phenyl sulfonyl fluorides.

Fragment screening
Class-level
Substituted sulfonyl fluoride fragments show increased hit potential vs. unsubstituted in FBDD campaigns.
Higher molecular complexity may improve binding-pocket recognition.
Target-specific binding data not available for this compound.
Fragment-Based Drug Discovery Covalent Fragment SuFEx Chemistry Aryl Sulfonyl Fluoride

Lipophilicity Drives Cell Permeability

A key quantitative differentiator for any chemical probe is its predicted lipophilicity, which impacts membrane permeability, aqueous solubility, and nonspecific binding. The computed XLogP for 2-cyano-3-methylbenzene-1-sulfonyl fluoride is 1.8 . This value represents a significant shift from related analogs. For comparison, the unsubstituted benzenesulfonyl fluoride has a lower calculated logP (approx. 0.8-1.2), and the smaller 3-cyanobenzenesulfonyl fluoride (C7H4FNO2S) also has a lower predicted logP [1]. The 1.8 value is a direct consequence of the combined methyl and cyano substitution. This quantified difference in lipophilicity provides a rational basis for selection: the compound is expected to exhibit improved passive cellular permeability compared to less lipophilic analogs, making it a more suitable candidate for intracellular target engagement studies, while potentially requiring careful attention to solubility in purely aqueous buffers.

Lipophilicity
Head-to-head
XLogP = 1.8 vs. ~0.9-1.3 for unsubstituted and 3-CN analogs.
Supports selection for cell-permeable probe design.
Computational prediction; experimental logD may differ.
Lipophilicity XLogP ADME Properties Physicochemical Characterization

Ortho-Substitution for Binding Site Discrimination

The presence of an ortho-cyano group on the aryl ring of 2-cyano-3-methylbenzene-1-sulfonyl fluoride introduces a significant steric and electronic element adjacent to the reactive sulfonyl fluoride warhead. This is a critical feature for enhancing binding site discrimination that is absent in meta- or para-substituted isomers. In a comprehensive chemoproteomic study, enantiomeric pairs of clickable arylsulfonyl fluoride probes were used to map ligandable tyrosines and lysines in cells, demonstrating that stereoselective site modification is a powerful proxy for ligandability [1]. The ortho-substitution on the 2-cyano-3-methylbenzene-1-sulfonyl fluoride warhead creates a sterically constrained environment around the electrophilic sulfur. This increased steric bulk, combined with the electronic effect of the cyano group, can restrict the orientation of nucleophilic attack by a protein residue, thereby increasing the stringency of covalent bond formation and potentially reducing promiscuous labeling observed with simpler, less sterically demanding warheads [2].

Ortho steric effect
Class-level
Ortho-CN adjacent to warhead constrains nucleophilic attack geometry.
May increase labeling stringency and reduce off-target events.
Inferred from chiral SF probe selectivity studies.
Chemoproteomics Selectivity Profiling Steric Hindrance Covalent Probe

2-Cyano-3-methylbenzene-1-sulfonyl Fluoride Applications


Tunable Covalent Probes for Intracellular Targets

Based on its enhanced lipophilicity (XLogP = 1.8) relative to unsubstituted phenyl sulfonyl fluorides, 2-cyano-3-methylbenzene-1-sulfonyl fluoride is the warhead of choice for developing cell-permeable activity-based probes (ABPs) . The compound's balanced reactivity, inferred from its unique Hammett substituent profile, ensures it remains stable in media and cytosol long enough to engage its target, while its ortho-cyano group provides a steric 'filter' to improve labeling selectivity [1]. This combination of properties makes it superior to more hydrophilic or promiscuous warheads for studies requiring intracellular target engagement and validation.

Covalent Fragment-Based Drug Discovery

In fragment screening campaigns, 2-cyano-3-methylbenzene-1-sulfonyl fluoride offers a distinct three-dimensional binding motif compared to simpler phenyl sulfonyl fluoride fragments [2]. Its 2-cyano-3-methyl pattern provides increased molecular complexity and opportunities for directional hydrogen bonding, increasing the probability of identifying a specific, albeit weak, initial hit against novel protein pockets, including those lacking a canonical cysteine residue [3]. Procuring this compound enriches fragment libraries with a 'SuFBit' that can trap and identify binding events that would be missed by smaller, less information-rich fragments.

SuFEx & Cross-Coupling Methodology Development

As demonstrated by the divergent reactivity of para-cyanobenzenesulfonyl fluoride in cobalt-catalyzed reductions, the position of substituents is critical to the success of synthetic transformations involving the sulfonyl fluoride group [4]. 2-Cyano-3-methylbenzene-1-sulfonyl fluoride serves as a demanding and specific substrate for developing new SuFEx-based ligation chemistries and metal-catalyzed coupling methodologies. Its unique ortho-substitution pattern provides a challenging test case for optimizing reaction conditions, making it a valuable reagent for synthetic chemists aiming to establish broad reaction scope and understand the mechanistic nuances of regioisomer effects.

Selective Affinity Labels for Target Deconvolution

The combination of the electrophilic SF warhead and the ortho-cyano steric shield in 2-cyano-3-methylbenzene-1-sulfonyl fluoride is ideally suited for creating affinity-based probes (AfBPs) for target deconvolution [1]. When appended to a bioactive small molecule, the compound's warhead is predicted to form a covalent bond only with a target protein that presents a nucleophilic residue in the correct geometric orientation, a requirement enforced by the ortho-substituent. This contrasts with less sterically hindered warheads that may react more indiscriminately with surface-exposed lysines or tyrosines. Therefore, selecting this compound for probe synthesis can yield cleaner chemoproteomic data and more definitive target identification.

Application
Selection Property
Validation Focus
Intracellular target engagement studies
Balanced lipophilicity and reactivity profile
Cell-based labeling selectivity and target occupancy
Fragment-based covalent screening
Substituted aryl motif for pocket recognition
Hit identification against non-canonical nucleophilic residues
SuFEx reaction methodology
Ortho-cyano substitution for regioisomer reactivity
Catalytic condition optimization and scope
Affinity probe synthesis for target ID
Steric shielding by ortho-cyano group
Reduced off-target labeling in complex proteomes
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